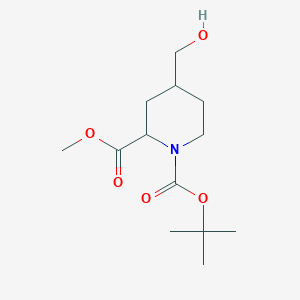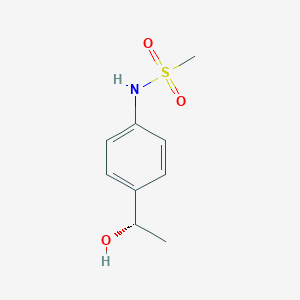
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-Hydroxyethyl)phenylamine.
Sulfonamide Formation: The amine group of 4-(1-Hydroxyethyl)phenylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis using larger reactors and optimized reaction conditions.
Purification: Employing techniques such as crystallization, chromatography, and distillation to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Formation of 4-(1-Oxoethyl)phenylmethanesulfonamide.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the compound with different stereochemistry.
N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture containing both (S) and ® enantiomers.
N-(4-Hydroxyphenyl)methanesulfonamide: Lacks the hydroxyethyl group.
Uniqueness
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxyethyl group also provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-[4-[(1S)-1-hydroxyethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m0/s1 |
Clave InChI |
GYTGGICLFKNIMA-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
SMILES canónico |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


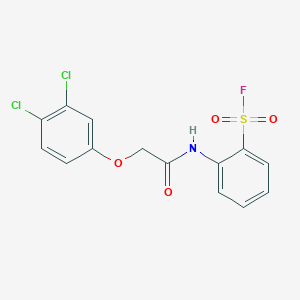
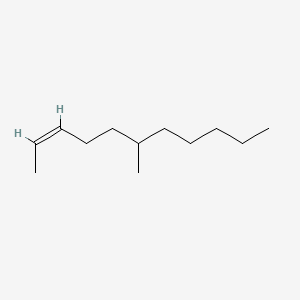

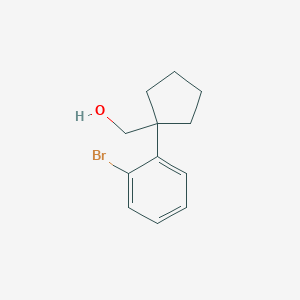
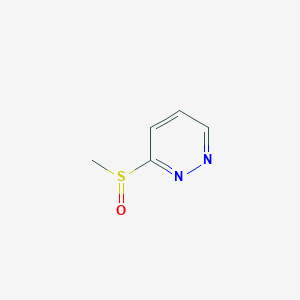
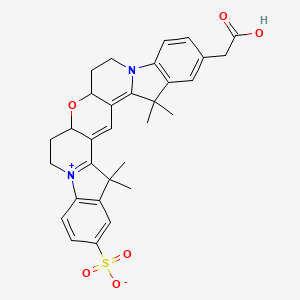
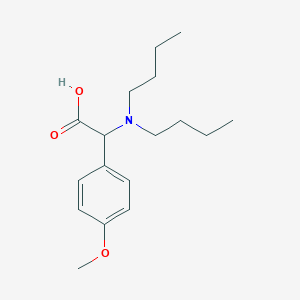
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
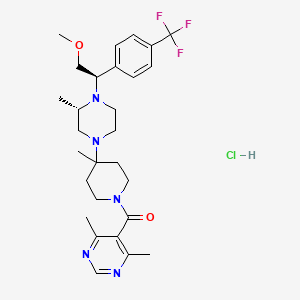
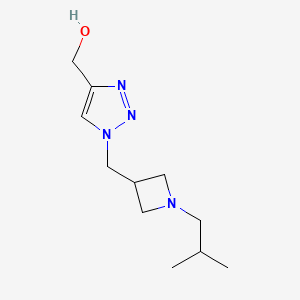
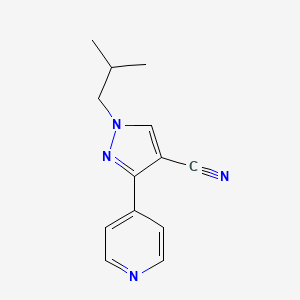
dimethylsilane](/img/structure/B13347477.png)
